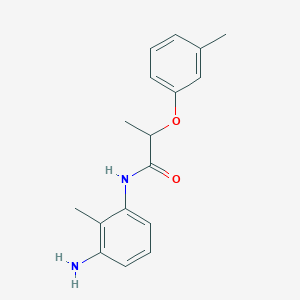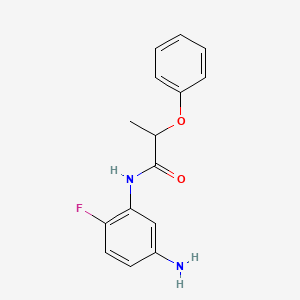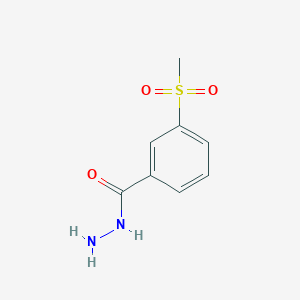
3-(Methylsulfonyl)benzohydrazide
Vue d'ensemble
Description
3-(Methylsulfonyl)benzohydrazide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzohydrazide consists of a benzohydrazide core with a methylsulfonyl group attached . The exact structure and geometric parameters would require further investigation.Physical And Chemical Properties Analysis
3-(Methylsulfonyl)benzohydrazide is a solid at room temperature . Further details about its physical and chemical properties, such as melting point, boiling point, and density, are not provided in the retrieved papers.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Methylsulfonyl)benzohydrazide, focusing on six unique fields:
Antifungal Activity
3-(Methylsulfonyl)benzohydrazide has shown promising antifungal properties. Research indicates that sulfone derivatives, including 3-(Methylsulfonyl)benzohydrazide, exhibit significant antifungal activity against various plant pathogenic fungi. These compounds can potentially serve as lead compounds for developing new agrochemicals with reduced environmental toxicity .
Anticancer Research
Sulfone derivatives, such as 3-(Methylsulfonyl)benzohydrazide, are being explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways. The presence of the sulfone group in these molecules is crucial for their biological activity, making them potential candidates for anticancer drug development .
Anti-inflammatory Applications
3-(Methylsulfonyl)benzohydrazide is also studied for its anti-inflammatory effects. Sulfone derivatives have been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them valuable in developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antiviral Research
The antiviral potential of 3-(Methylsulfonyl)benzohydrazide is another area of interest. Sulfone derivatives have shown activity against various viruses, including HIV-1. These compounds can inhibit viral replication, making them potential candidates for antiviral therapies .
Antitubercular Activity
Research has also focused on the antitubercular properties of sulfone derivatives like 3-(Methylsulfonyl)benzohydrazide. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes them promising candidates for developing new antitubercular drugs .
Proteomics Research
3-(Methylsulfonyl)benzohydrazide is used in proteomics research as a biochemical tool. It can be employed in various assays and experiments to study protein interactions, modifications, and functions. This application is crucial for understanding cellular processes and developing new therapeutic strategies .
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of 3-(Methylsulfonyl)benzohydrazide is currently unknown . It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is active.
Action Environment
The action, efficacy, and stability of 3-(Methylsulfonyl)benzohydrazide can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the body.
Propriétés
IUPAC Name |
3-methylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQVGKOKFZZZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)benzohydrazide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

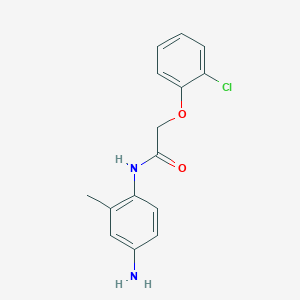
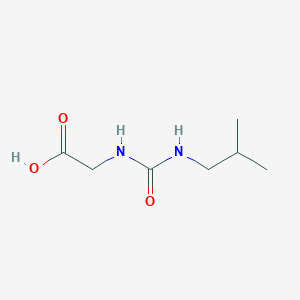

![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)

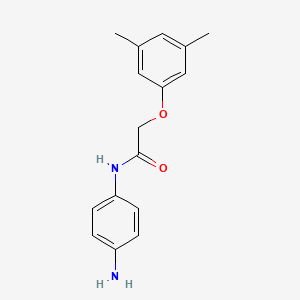

![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)
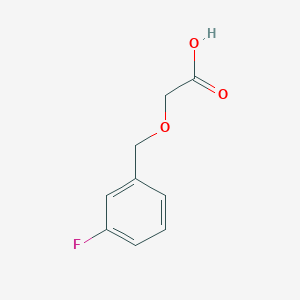
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)

